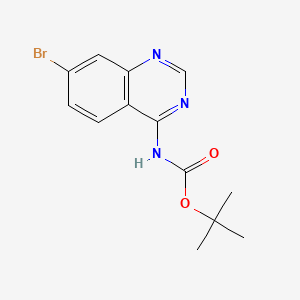

tert-Butyl (7-bromoquinazolin-4-yl)carbamate

Description

tert-Butyl (7-bromoquinazolin-4-yl)carbamate is a chemical compound with the molecular formula C13H14BrN3O2 and a molecular weight of 324.17 g/mol . This compound is characterized by the presence of a tert-butyl carbamate group attached to a 7-bromoquinazoline moiety. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula |

C13H14BrN3O2 |

|---|---|

Molecular Weight |

324.17 g/mol |

IUPAC Name |

tert-butyl N-(7-bromoquinazolin-4-yl)carbamate |

InChI |

InChI=1S/C13H14BrN3O2/c1-13(2,3)19-12(18)17-11-9-5-4-8(14)6-10(9)15-7-16-11/h4-7H,1-3H3,(H,15,16,17,18) |

InChI Key |

XPNXLJCBQIZHCG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=NC2=C1C=CC(=C2)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl (7-bromoquinazolin-4-yl)carbamate typically involves the reaction of 7-bromoquinazoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to improve yield and efficiency.

Chemical Reactions Analysis

tert-Butyl (7-bromoquinazolin-4-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the quinazoline ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The quinazoline ring can undergo oxidation or reduction reactions, although these are less common for this specific compound.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (7-bromoquinazolin-4-yl)carbamate is used in various scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of tert-Butyl (7-bromoquinazolin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbamate group play crucial roles in binding to these targets, often through hydrogen bonding and hydrophobic interactions. This binding can inhibit the activity of enzymes or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

tert-Butyl (7-bromoquinazolin-4-yl)carbamate can be compared with other similar compounds, such as:

tert-Butyl (7-bromoquinolin-4-yl)carbamate: Similar in structure but with a quinoline ring instead of a quinazoline ring.

tert-Butyl (2-bromothiazol-5-yl)carbamate: Contains a thiazole ring instead of a quinazoline ring.

tert-Butyl (2-chloropyridin-4-yl)carbamate: Features a pyridine ring with a chlorine substituent.

The uniqueness of tert-Butyl (7-bromoquinazolin-4-yl)carbamate lies in its specific substitution pattern and the presence of both a bromine atom and a carbamate group, which confer distinct chemical and biological properties.

Biological Activity

Tert-Butyl (7-bromoquinazolin-4-yl)carbamate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by a quinazoline core, a bromo substituent, and a carbamate functional group, which collectively contribute to its reactivity and biological interactions.

- Molecular Formula : CHBrNO

- Molecular Weight : Approximately 286.169 g/mol

- Melting Point : 93 °C

- Boiling Point : Approximately 294.7 °C

- Solubility : Moderate hydrophobicity, influencing its biological interactions.

The presence of the tert-butyl group enhances lipophilicity, which is beneficial for membrane permeability in biological systems.

The biological activity of tert-butyl (7-bromoquinazolin-4-yl)carbamate is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor or modulator of various enzymes and receptors involved in critical biological pathways.

Key Mechanisms :

- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cellular processes, thereby affecting cell proliferation and survival.

- Receptor Modulation : It may interact with specific receptors, influencing signaling pathways related to inflammation, cancer progression, or microbial resistance.

Pharmacological Studies

Several studies have explored the pharmacological effects of this compound:

- Antimicrobial Activity : Preliminary investigations suggest that tert-butyl (7-bromoquinazolin-4-yl)carbamate exhibits antimicrobial properties against various bacterial strains, including those resistant to conventional antibiotics.

- Anticancer Potential : The compound has shown promise in inhibiting the growth of cancer cell lines in vitro, indicating potential for development as an anticancer agent.

Comparative Analysis with Related Compounds

To better understand the unique properties of tert-butyl (7-bromoquinazolin-4-yl)carbamate, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl (4-bromophenyl)carbamate | Aryl halide with a carbamate group | Focused on phenolic structures |

| Tert-butyl (5-bromopyridin-2-yl)methylcarbamate | Pyridine ring instead of quinazoline | Different heterocyclic structure |

| Tert-butyl (4-bromo-7-fluorobenzo[d]thiazol-2-carboxylic acid | Contains thiazole instead of quinazoline | Fluorinated derivative with distinct properties |

The unique bromination at the 7-position of the quinazoline ring in tert-butyl (7-bromoquinazolin-4-yl)carbamate may confer distinct biological activities compared to other derivatives.

Case Studies

A series of case studies have been conducted to evaluate the efficacy and safety profile of this compound:

-

Case Study on Antibacterial Activity :

- Researchers conducted high-throughput screening against Helicobacter pylori, revealing that tert-butyl (7-bromoquinazolin-4-yl)carbamate demonstrated selective inhibition at low micromolar concentrations.

- The study highlighted its potential as a narrow-spectrum agent against antibiotic-resistant strains.

-

Case Study on Anticancer Properties :

- In vitro assays using various human cancer cell lines indicated that the compound could induce apoptosis and inhibit cell migration.

- Further studies are required to elucidate its mechanism and therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.